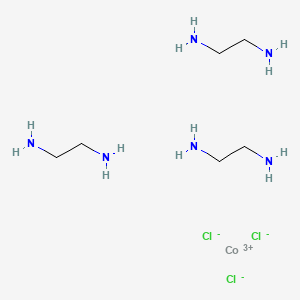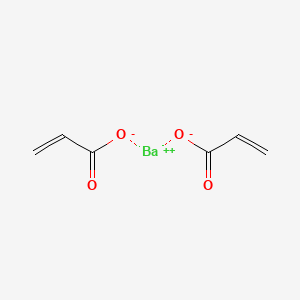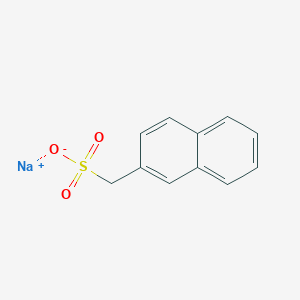
Sodium naphthalen-2-ylmethane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methylnaphthalenesulfonate is a chemical compound that belongs to the class of sulfonates. It is a sodium salt derived from methylnaphthalene and sulfonic acid. This compound is known for its surfactant properties, making it useful in various industrial and cosmetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methylnaphthalenesulfonate is typically synthesized through a sulfonation reaction. Methylnaphthalene reacts with concentrated sulfuric acid, resulting in the formation of methylnaphthalenesulfonic acid. This intermediate is then neutralized with sodium hydroxide or sodium carbonate to produce sodium methylnaphthalenesulfonate .
Industrial Production Methods: The industrial production of sodium methylnaphthalenesulfonate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Sodium methylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to methylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Methylnaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium methylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in chemical reactions and formulations.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, shampoos, and other personal care products.
Mechanism of Action
The mechanism of action of sodium methylnaphthalenesulfonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. This property is particularly useful in formulations where hydrophobic and hydrophilic substances need to be combined .
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene, used in dye production.
Sodium naphthalenesulfonate: Similar in structure but lacks the methyl group, used in various industrial applications.
Uniqueness: Sodium methylnaphthalenesulfonate is unique due to its specific surfactant properties, which make it particularly effective in enhancing the solubility of hydrophobic compounds. Its methyl group also provides distinct chemical reactivity compared to other naphthalenesulfonates .
Properties
Molecular Formula |
C11H9NaO3S |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
sodium;naphthalen-2-ylmethanesulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
JNDHKCGKSMDFNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





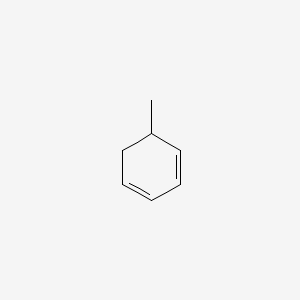
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
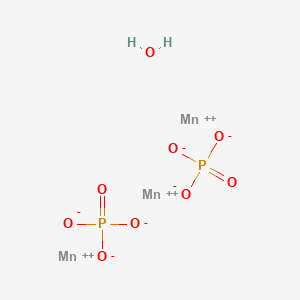
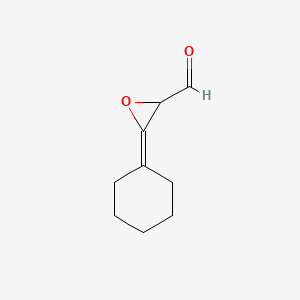
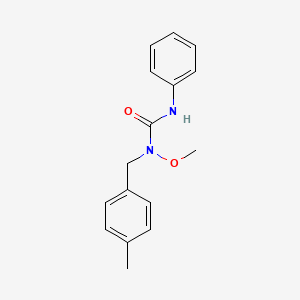
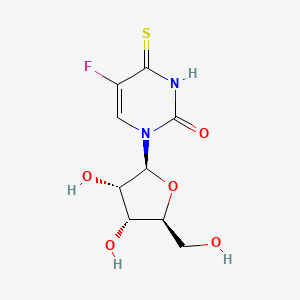
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)

![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
